4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenoxyacetyl.
Hydrazone Formation: The phenoxyacetyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl derivative.
Final Coupling: The carbohydrazonoyl derivative is coupled with 2-bromobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy and carbohydrazonoyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups:
Phenoxy Group: May interact with enzymes or receptors, influencing biological activity.
Carbohydrazonoyl Group: Can form hydrogen bonds and other interactions with biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-((3,4-Dimethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
339294-31-4 |
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Molecular Formula |
C24H21BrN2O4 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-16-7-10-20(13-17(16)2)30-15-23(28)27-26-14-18-8-11-19(12-9-18)31-24(29)21-5-3-4-6-22(21)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
KMMBASOFWQFCMD-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
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